N-(3-Methylbenzyl)-2-(piperidin-4-yl)acetamide
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Overview
Description
N-(3-Methylbenzyl)-2-(piperidin-4-yl)acetamide is an organic compound that features a piperidine ring and a benzyl group substituted with a methyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-Methylbenzyl)-2-(piperidin-4-yl)acetamide typically involves the reaction of 3-methylbenzyl chloride with piperidine, followed by acylation with acetic anhydride. The reaction conditions often include the use of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the scalability of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
N-(3-Methylbenzyl)-2-(piperidin-4-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding amides or carboxylic acids.
Reduction: Reduction reactions can convert the amide group to an amine.
Substitution: The benzyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Electrophilic aromatic substitution reactions may involve reagents like bromine or nitric acid.
Major Products Formed
Oxidation: Formation of carboxylic acids or amides.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of substituted benzyl derivatives.
Scientific Research Applications
N-(3-Methylbenzyl)-2-(piperidin-4-yl)acetamide has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity, including interactions with enzymes and receptors.
Medicine: Investigated for its potential therapeutic properties, such as analgesic or anti-inflammatory effects.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(3-Methylbenzyl)-2-(piperidin-4-yl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- N-Benzyl-2-(piperidin-4-yl)acetamide
- N-(4-Methylbenzyl)-2-(piperidin-4-yl)acetamide
- N-(3-Methylphenyl)-2-(piperidin-4-yl)acetamide
Uniqueness
N-(3-Methylbenzyl)-2-(piperidin-4-yl)acetamide is unique due to the presence of the 3-methylbenzyl group, which can influence its chemical reactivity and biological activity. This structural feature may confer distinct properties compared to other similar compounds, making it valuable for specific applications in research and industry.
Properties
Molecular Formula |
C15H22N2O |
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Molecular Weight |
246.35 g/mol |
IUPAC Name |
N-[(3-methylphenyl)methyl]-2-piperidin-4-ylacetamide |
InChI |
InChI=1S/C15H22N2O/c1-12-3-2-4-14(9-12)11-17-15(18)10-13-5-7-16-8-6-13/h2-4,9,13,16H,5-8,10-11H2,1H3,(H,17,18) |
InChI Key |
XFNZFSUKIPCHBT-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC=C1)CNC(=O)CC2CCNCC2 |
Origin of Product |
United States |
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